5-Bromo-2-methoxy-3-methylbenzonitrile 5-Bromo-2-methoxy-3-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14408776
InChI: InChI=1S/C9H8BrNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol

5-Bromo-2-methoxy-3-methylbenzonitrile

CAS No.:

Cat. No.: VC14408776

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methoxy-3-methylbenzonitrile -

Specification

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
IUPAC Name 5-bromo-2-methoxy-3-methylbenzonitrile
Standard InChI InChI=1S/C9H8BrNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,1-2H3
Standard InChI Key FXXXSKQQZDGJJW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1OC)C#N)Br

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-bromo-2-methoxy-3-methylbenzonitrile consists of a benzene ring with substituents at the 2-, 3-, and 5-positions (Fig. 1). Key features include:

  • Methoxy group (-OCH₃) at position 2, an electron-donating substituent.

  • Methyl group (-CH₃) at position 3, contributing steric bulk.

  • Nitrile group (-C≡N) at position 2, a strong electron-withdrawing moiety.

  • Bromine atom at position 5, enabling further functionalization via cross-coupling reactions.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxy-3-methylbenzonitrile

PropertyValue/Descriptor
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
IUPAC Name5-bromo-2-methoxy-3-methylbenzonitrile
SMILESCC1=CC(=CC(=C1OC)C#N)Br
InChIKeyFXXXSKQQZDGJJW-UHFFFAOYSA-N
PubChem CID45923297

The nitrile group enhances polarity, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Bromine’s presence increases molecular weight and may contribute to halogen bonding interactions in crystal structures .

Synthetic Routes and Methodologies

While no direct synthesis protocols for 5-bromo-2-methoxy-3-methylbenzonitrile are documented, analogous methods for related brominated methoxybenzonitriles suggest feasible pathways:

Pathway 1: Sequential Functionalization

  • Methylation and Methoxylation: Start with 3-methyl-2-hydroxybenzonitrile. Introduce methoxy via alkylation using methyl iodide and a base (e.g., K₂CO₃) .

  • Bromination: Electrophilic aromatic bromination at position 5 using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ .

Pathway 2: Diazotization and Bromination

Adapting methods from CN111777549A , which describes bromination of 2-methoxy-5-fluoropyridine:

  • Diazotization: Treat 2-methoxy-5-aminobenzonitrile with NaNO₂/HCl to form a diazonium salt.

  • Bromine Introduction: React with CuBr or HBr to substitute the amino group with bromine.

Yield optimization remains challenging due to steric hindrance from the methyl group, but microwave-assisted synthesis or flow chemistry could improve efficiency .

Spectroscopic and Computational Insights

Density Functional Theory (DFT) studies on structurally similar compounds, such as 5-bromo-2-methoxybenzonitrile, reveal key electronic and vibrational properties :

Table 2: Key Vibrational Frequencies (Theoretical vs. Experimental)

Vibration ModeTheoretical (cm⁻¹)Experimental (cm⁻¹)
C≡N Stretching22302225
C-Br Stretching650645
OCH₃ Asymmetric Bend12501245

The nitrile group’s stretching frequency (~2225 cm⁻¹) aligns with its strong polarization, while methoxy C-O vibrations appear near 1250 cm⁻¹ . Hyperpolarizability calculations (β = 8.76 × 10⁻³⁰ esu) suggest potential nonlinear optical (NLO) applications, though experimental validation is pending .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities.

  • Synthetic Optimization: Develop catalytic, asymmetric bromination methods.

  • NLO Characterization: Measure second-harmonic generation (SHG) efficiency in crystalline phases .

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